1-bromo-3-[(dimethylphosphoryl)methyl]benzene
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Overview
Description
1-Bromo-3-[(dimethylphosphoryl)methyl]benzene, also known by its IUPAC name (3-bromobenzyl)dimethylphosphine oxide, is a chemical compound with the molecular formula C9H12BrOP and a molecular weight of 247.07 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, along with a dimethylphosphoryl group.
Preparation Methods
The synthesis of 1-bromo-3-[(dimethylphosphoryl)methyl]benzene typically involves multi-step organic reactions. One common method includes the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . The industrial production of this compound may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1-Bromo-3-[(dimethylphosphoryl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as the Suzuki reaction.
Common reagents used in these reactions include Grignard reagents, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-[(dimethylphosphoryl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving phosphorus-containing groups.
Medicine: It may serve as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-[(dimethylphosphoryl)methyl]benzene involves its interaction with molecular targets through its bromine and dimethylphosphoryl groups. These interactions can lead to various biochemical and chemical transformations, depending on the specific pathways and targets involved.
Comparison with Similar Compounds
1-Bromo-3-[(dimethylphosphoryl)methyl]benzene can be compared with other similar compounds such as:
Bromobenzene: A simpler aryl bromide with a single bromine atom attached to a benzene ring.
1-Bromo-3-methylbenzene: A compound with a bromine atom and a methyl group attached to a benzene ring.
Biological Activity
1-Bromo-3-[(dimethylphosphoryl)methyl]benzene, a compound with the chemical formula C₉H₁₁BrNO₂P, has garnered attention in recent years for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₉H₁₁BrNO₂P
- CAS Number : 2445785-73-7
- Molecular Weight : 252.06 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential therapeutic applications. Key areas of research include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits broad-spectrum antimicrobial properties against various bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
- Anticancer Potential : Research has suggested that the compound may possess anticancer properties by inducing apoptosis in cancer cells. This effect is believed to be mediated through the modulation of specific signaling pathways involved in cell growth and survival.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with key enzymes involved in cellular metabolism, leading to reduced energy production in target cells.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, causing destabilization and subsequent cell lysis.
- Signal Transduction Modulation : The compound might influence intracellular signaling pathways, particularly those related to apoptosis and proliferation.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity.
Case Study 2: Anticancer Activity
In a separate investigation by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations of the compound led to a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
Properties
IUPAC Name |
1-bromo-3-(dimethylphosphorylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrOP/c1-12(2,11)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXNLKLMSFACCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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